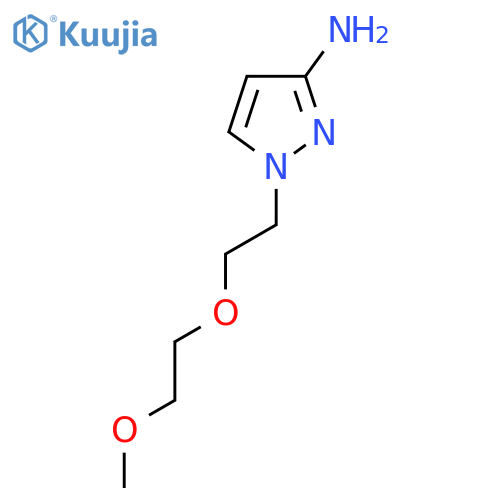Cas no 1339531-98-4 (1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

1339531-98-4 structure
商品名:1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
- AKOS012620467
- 1339531-98-4
- EN300-1108458
- 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
- 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine
- CS-0285081
-
- インチ: 1S/C8H15N3O2/c1-12-6-7-13-5-4-11-3-2-8(9)10-11/h2-3H,4-7H2,1H3,(H2,9,10)
- InChIKey: SKXCMNMMGVIJDT-UHFFFAOYSA-N
- ほほえんだ: O(CCOC)CCN1C=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 185.116426730g/mol
- どういたいしつりょう: 185.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 62.3Ų
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108458-10.0g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 10g |
$4052.0 | 2023-06-10 | ||
| Enamine | EN300-1108458-0.25g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1108458-0.5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1108458-1.0g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 1g |
$943.0 | 2023-06-10 | ||
| Enamine | EN300-1108458-10g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1108458-0.05g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1108458-1g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 1g |
$770.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355751-50mg |
1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine |
1339531-98-4 | 98% | 50mg |
¥17107.00 | 2024-08-09 | |
| Enamine | EN300-1108458-5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1108458-2.5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 2.5g |
$1509.0 | 2023-10-27 |
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1339531-98-4 (1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 624-75-9(Iodoacetonitrile)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
